1-Bromo-1-(4-bromo-2-(methylthio)phenyl)propan-2-one

Catalog No.
S14595206
CAS No.
M.F
C10H10Br2OS
M. Wt
338.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Bromo-1-(4-bromo-2-(methylthio)phenyl)propan-2-o...

Product Name

1-Bromo-1-(4-bromo-2-(methylthio)phenyl)propan-2-one

IUPAC Name

1-bromo-1-(4-bromo-2-methylsulfanylphenyl)propan-2-one

Molecular Formula

C10H10Br2OS

Molecular Weight

338.06 g/mol

InChI

InChI=1S/C10H10Br2OS/c1-6(13)10(12)8-4-3-7(11)5-9(8)14-2/h3-5,10H,1-2H3

InChI Key

KQYLGJKFNNKFET-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C=C(C=C1)Br)SC)Br

1-Bromo-1-(4-bromo-2-(methylthio)phenyl)propan-2-one is an organic compound characterized by its brominated ketone structure. Its molecular formula is C10H10Br2OS, and it has a molecular weight of 338.06 g/mol. This compound features a propan-2-one backbone with two bromine atoms and a methylthio group attached to a phenyl ring, making it a member of the organobromine family. The presence of multiple bromine substituents and a sulfur atom contributes to its unique chemical properties and potential applications in various fields, including pharmaceuticals and materials science .

Typical for halogenated ketones, including:

  • Nucleophilic Substitution Reactions: The bromine atoms can be replaced by nucleophiles, such as amines or thiols, leading to the formation of new compounds.
  • Reduction Reactions: The carbonyl group in the ketone can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Elimination Reactions: Under certain conditions, this compound may undergo elimination reactions to form alkenes.

These reactions are significant for synthesizing derivatives with varied biological activities and functionalities.

The synthesis of 1-Bromo-1-(4-bromo-2-(methylthio)phenyl)propan-2-one typically involves several steps:

  • Bromination: Starting from 4-bromo-2-(methylthio)acetophenone, bromination can be performed using bromine in an organic solvent to introduce the additional bromine atom.
  • Acylation: The resulting compound can then undergo acylation to form the ketone structure.
  • Purification: The final product is purified through recrystallization or chromatography to obtain the desired purity.

These methods can vary based on the availability of starting materials and desired yield .

1-Bromo-1-(4-bromo-2-(methylthio)phenyl)propan-2-one has potential applications in:

  • Pharmaceuticals: As a precursor for synthesizing biologically active compounds.
  • Material Science: In developing new materials with specific electronic or optical properties due to its unique halogenated structure.
  • Agricultural Chemicals: Potential use in developing agrochemicals owing to its biological activity against pests or pathogens.

Interaction studies involving 1-Bromo-1-(4-bromo-2-(methylthio)phenyl)propan-2-one focus on its reactivity with various biological molecules. Research may explore:

  • Protein Binding: Understanding how this compound interacts with proteins could reveal insights into its mechanism of action.
  • Metabolic Pathways: Investigating how this compound is metabolized in biological systems could elucidate its pharmacokinetics and potential toxicity.

Such studies are crucial for assessing its viability as a therapeutic agent or industrial chemical .

Several compounds share structural similarities with 1-Bromo-1-(4-bromo-2-(methylthio)phenyl)propan-2-one. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
1-Bromo-1-(4-bromo-3-(methylthio)phenyl)propan-2-oneSimilar brominated structure but different phenyl substitutionPotentially different biological activity due to structural variations
2-Bromo-1-(2-(methylthio)phenyl)ethanoneContains a methylthio group but lacks additional brominesSimpler structure may lead to different reactivity patterns
4-BromoacetophenoneA simpler bromo-substituted phenone without methylthioUsed widely in organic synthesis but less complex than the target compound

These compounds highlight the uniqueness of 1-Bromo-1-(4-bromo-2-(methylthio)phenyl)propan-2-one due to its complex substitution pattern and potential for diverse applications in research and industry.

XLogP3

3.6

Hydrogen Bond Acceptor Count

2

Exact Mass

337.87986 g/mol

Monoisotopic Mass

335.88191 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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